molecular formula C19H24N4O2 B6581227 N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203043-33-7

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B6581227
CAS No.: 1203043-33-7
M. Wt: 340.4 g/mol
InChI Key: WMUBDSRRVSSICR-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a piperidine-3-carboxamide moiety at the 1-position. Pyridazine derivatives are of interest in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors, often via hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-15-6-1-2-7-15)14-5-3-11-23(13-14)18-10-9-16(21-22-18)17-8-4-12-25-17/h4,8-10,12,14-15H,1-3,5-7,11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUBDSRRVSSICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopentyl group and a pyridazinone moiety linked to a furan ring. Its structural complexity contributes to its diverse biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 314.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways, which can lead to therapeutic effects such as anti-inflammatory and anti-tumor activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cancer cell proliferation.
  • Receptor Binding : It is hypothesized that the compound binds to specific receptors, altering their activity and leading to downstream biological effects.

Antisecretory and Antiulcer Activities

Research has demonstrated that compounds structurally similar to this compound exhibit significant antisecretory and antiulcer activities. For instance, studies on pyridazine derivatives have shown that certain modifications can enhance gastric antisecretory effects in animal models, suggesting potential for treating gastric ulcers .

Case Studies

  • Gastric Ulcer Models : In a study involving pylorus-ligated rats, selected pyridazine derivatives were evaluated for their ability to reduce gastric acid secretion. Compounds with similar structures were found to significantly decrease ulcer formation, indicating the potential of N-cyclopentyl derivatives in gastroprotective applications .
  • Cancer Cell Lines : Preliminary studies have indicated that the compound may possess cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of survival pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are crucial for the biological activity of pyridazine derivatives:

  • Furan Ring : Enhances receptor binding affinity.
  • Pyridazine Moiety : Essential for enzyme inhibition.
  • Cyclopentyl Group : Influences lipophilicity and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Pyridazine (target compound) vs. pyridine (analogues).
  • Substituent Effects : The furan-2-yl group in the target compound introduces aromaticity and moderate electron-withdrawing effects, contrasting with the chloro and hydroxypropynyl groups in analogues, which may increase reactivity or polarity.
  • Pharmacokinetics : The cyclopentyl carboxamide in the target compound likely improves lipid solubility over the pivalamide groups in analogues, suggesting better blood-brain barrier penetration.

Furopyridine Derivatives ()

The Electronic Supplementary Material for MedChemComm describes a furo[2,3-b]pyridine derivative with a fluorophenyl group and difluoropropylamino side chain. While structurally distinct from the target compound, it shares functional similarities:

Feature Target Compound Furopyridine Derivative ()
Core Structure Pyridazine Furo[2,3-b]pyridine (fused furan-pyridine)
Key Substituents Furan-2-yl, cyclopentyl 4-Fluorophenyl, difluoropropylamino
Molecular Weight ~356.4 g/mol ~528.5 g/mol (calculated)
Potential Bioactivity Kinase inhibition (inferred) Reported as a kinase inhibitor with fluorinated moieties enhancing target affinity

Key Differences :

  • Fluorine Impact : Fluorine atoms in the analogue enhance metabolic stability and electronegativity, whereas the furan group in the target compound may confer oxidative susceptibility.

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